5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl group and a chlorine atom
Mechanism of Action
Target of Action
Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds .
Biochemical Pathways
Related compounds have been found to activate the bmp2/smad1 signaling pathway .
Result of Action
Related compounds have shown to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play a crucial role in various biochemical reactions .
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine vary with different dosages in animal models .
Metabolic Pathways
Pyrimidines are ultimately catabolized to CO2, H2O, and urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-bromophenyl group is coupled with the thieno[2,3-d]pyrimidine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acid derivatives.
Chlorination: Uses thionyl chloride or phosphorus pentachloride.
Substitution Reactions: Uses nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, as it can interact with specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine: This compound has similar structural features but includes an additional dichlorophenoxy group, which may alter its chemical and biological properties.
Pyridine Derivatives: Compounds such as pyridine and thienopyridine derivatives share some structural similarities and are also studied for their antimicrobial and antiviral activities
Uniqueness
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields.
Biological Activity
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine class. Its unique structural features, including the presence of bromine and chlorine substituents, contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound can be represented structurally as follows:
- Chemical Formula : C10H6BrClN2S
- Molecular Structure : The thieno ring fused with a pyrimidine provides a scaffold for various biological interactions.
This compound primarily acts as an inhibitor of specific kinases. Kinase inhibition is crucial in cancer therapy as it interferes with cell signaling pathways that promote tumor growth. Research indicates that derivatives of this compound can inhibit FLT3 kinase activity, which is significant in certain hematological malignancies. The degree of inhibition can exceed 80% in vitro against target kinases, suggesting strong potential for therapeutic applications in oncology.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines. For instance, studies demonstrate its ability to induce apoptosis and cell cycle arrest in cancer cells by modulating pathways involving Bcl-2 family proteins and p53 signaling .
- Kinase Inhibition : It exhibits significant inhibitory activity against kinases such as FLT3 and others involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications can enhance its potency against these targets .
- Cellular Effects : The compound influences gene expression related to apoptosis and cell proliferation. Notably, it up-regulates pro-apoptotic factors such as BAX while down-regulating anti-apoptotic factors like Bcl-2.
Research Findings and Case Studies
Numerous studies have evaluated the biological activity of thieno[2,3-d]pyrimidine derivatives, including this compound:
-
In Vitro Studies :
- A study reported that derivatives exhibited varying degrees of cytotoxicity against breast cancer cell lines (MDA-MB-231), with some compounds achieving over 80% inhibition of cell viability .
- Another research highlighted the compound's ability to activate the BMP2/Smad1 signaling pathway, which is implicated in cellular growth and differentiation processes.
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Structure-Activity Relationship (SAR) :
- Modifications to the thieno[2,3-d]pyrimidine scaffold have been explored to improve metabolic stability and enhance anticancer activity. For example, substituting different functional groups at specific positions has led to improved binding affinities for target kinases and increased cytotoxicity against tumor cells .
Data Table of Related Compounds
The following table summarizes related thieno[2,3-d]pyrimidine derivatives and their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(4-Methylphenyl)-4-chloro-thieno[2,3-d]pyrimidine | Contains a methyl group instead of bromine | Moderate kinase inhibition |
5-(Phenyl)-4-(trifluoromethyl)thieno[2,3-d]pyrimidine | Substituted with trifluoromethyl | Enhanced lipophilicity |
5-(Naphthalen-1-yl)-4-chloro-thieno[2,3-d]pyrimidine | Naphthalene moiety increases π-stacking interactions | Potentially higher potency |
Properties
IUPAC Name |
5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMAQOZPKMPEEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.